molecular formula C18H16N4O3 B2462763 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034300-35-9

4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2462763
CAS No.: 2034300-35-9
M. Wt: 336.351
InChI Key: QDXLTLZDQZZBEA-UHFFFAOYSA-N
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Description

4-Acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound with the CAS Registry Number 2034300-35-9 . It has a molecular formula of C18H16N4O3 and a molecular weight of 336.34 g/mol . This benzamide derivative features a fused heterocyclic system, consisting of a furan ring and a pyrazine ring, which is linked via a methylene group to the benzamide moiety . The presence of these aromatic and heteroaromatic rings makes it a potential scaffold of interest in medicinal chemistry and drug discovery research. The compound's structural complexity and defined topology, with a topological polar surface area of 97.1 Ų, suggest it could be a valuable intermediate for the synthesis of more complex molecules or for use in the development of pharmacologically active agents . Researchers can utilize this compound as a building block in exploratory studies, particularly those investigating the properties of N-substituted carboxamides . This product is intended for Research and Development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-acetamido-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12(23)22-14-6-4-13(5-7-14)18(24)21-11-15-17(20-9-8-19-15)16-3-2-10-25-16/h2-10H,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXLTLZDQZZBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure and exhibit similar reactivity.

    Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine have the pyrazine ring and are known for their biological activities.

    Benzamide Derivatives: Compounds like benzamide and N-phenylbenzamide share the benzamide moiety and are used in various therapeutic applications.

Uniqueness

4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is unique due to the combination of the furan, pyrazine, and benzamide structures in a single molecule. This unique structure contributes to its distinct chemical properties and potential for diverse biological activities.

Biological Activity

4-Acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide, with the CAS number 2034300-35-9, is a compound that has attracted attention for its potential biological activities. Its unique structure, featuring a furan ring, a pyrazine ring, and a benzamide moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆N₄O₃, with a molecular weight of 336.3 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.

PropertyValue
CAS Number2034300-35-9
Molecular FormulaC₁₈H₁₆N₄O₃
Molecular Weight336.3 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cell Cycle : By affecting cellular mechanisms, it can induce apoptosis in cancer cells.
  • Antimicrobial Activity : It may interfere with bacterial cell wall synthesis or function.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamide derivatives have been evaluated for their efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial activity of related benzamide compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro assays conducted on MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) cell lines revealed that this compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF715
NCI-H46020
HepG225

Research Findings

Research has shown that structural modifications in related compounds can significantly enhance biological activity. For example, the introduction of halogen groups or variations in the furan and pyrazine rings can lead to improved potency against specific targets.

Comparative Analysis

A comparative analysis of similar compounds highlights that those with additional functional groups often demonstrate enhanced biological activities.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Benzamide Derivative A812
Benzamide Derivative B1618
This compound1020

Q & A

Q. What are the key considerations for designing a synthetic route for 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic coupling. Critical parameters include:

  • Reaction Conditions : Controlled temperatures (e.g., 10–100°C) to avoid side reactions, as seen in triazolo-pyrazine derivatives .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane optimize reaction efficiency .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amidation steps .
  • Purification : Employ HPLC or recrystallization (e.g., methanol) to achieve >95% purity .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : Assigns proton environments, e.g., distinguishing acetamido (-NHCOCH₃) and furan protons .
  • X-ray Diffraction : Resolves 3D conformation; SHELX software (SHELXL/SHELXS) refines crystallographic data .
  • Mass Spectrometry : Confirms molecular weight (exact mass calculated via high-resolution MS) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning or low resolution) be resolved during structural analysis?

  • Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios .
  • Software Tools : Phaser-2.1 for molecular replacement or SHELXD for experimental phasing in challenging cases .
  • Twinning Analysis : Apply SHELXL’s TWIN/BASF commands to model twin domains . Example: A 2020 study resolved twinning in a benzamide derivative using SHELXL with an R-factor of 0.049 .

Q. What strategies address contradictions between in vitro and in vivo biological activity data?

  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450 interactions) .
  • Structural Modifications : Introduce fluorine or trifluoromethyl groups to enhance bioavailability, as seen in related pyridin-2-yl analogs .
  • Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy .

Q. How can computational methods optimize the compound’s binding affinity for a target enzyme?

  • Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., bacterial AcpS-PPTase) .
  • QSAR Modeling : Correlate substituent effects (e.g., furan vs. pyridine) with inhibitory potency .
  • MD Simulations : Predict conformational stability in aqueous environments (e.g., GROMACS) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can yields be improved?

  • Bottlenecks : Low yields (e.g., 31–56%) in final steps due to steric hindrance .
  • Solutions :
  • Use flow chemistry to enhance mixing in heterocyclic coupling reactions .
  • Optimize stoichiometry via Design of Experiments (DoE) for critical steps .

Q. How do impurities from synthetic intermediates affect biological assays?

  • Detection : LC-MS with charged aerosol detection (CAD) identifies trace impurities (<0.1%) .
  • Mitigation : Solid-phase extraction (SPE) or preparative TLC for intermediate purification .

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